molecular formula C4H2Br2N2OS B12093728 2,5-Dibromothiazole-4-carboxamide

2,5-Dibromothiazole-4-carboxamide

Cat. No.: B12093728
M. Wt: 285.95 g/mol
InChI Key: QAQGMIOROLDSIF-UHFFFAOYSA-N
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Description

2,5-Dibromothiazole-4-carboxamide is a heterocyclic compound with the molecular formula C4H2Br2N2OS and a molecular weight of 285.94 g/mol . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromothiazole-4-carboxamide typically involves the bromination of thiazole derivatives. One common method is the bromination of thiazole-4-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted thiazole derivatives, while oxidation can lead to sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2,5-Dibromothiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromothiazole-4-carboxamide is unique due to the presence of both bromine atoms and the carboxamide group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C4H2Br2N2OS

Molecular Weight

285.95 g/mol

IUPAC Name

2,5-dibromo-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C4H2Br2N2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9)

InChI Key

QAQGMIOROLDSIF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Br)Br)C(=O)N

Origin of Product

United States

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